molecular formula C22H19ClN4O3 B11628883 methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11628883
M. Wt: 422.9 g/mol
InChI Key: NBWUQPNZTNOFKH-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, featuring a pyrazole ring substituted with 4-chlorophenyl and phenyl groups at positions 3 and 1, respectively. Tetrahydropyrimidines, synthesized via the Biginelli reaction or modifications thereof, are known for diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory effects .

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H19ClN4O3/c1-13-18(21(28)30-2)20(25-22(29)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,29)

InChI Key

NBWUQPNZTNOFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is further reacted with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H16ClN3O2
Molecular Weight: 335.78 g/mol
IUPAC Name: Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The compound features a complex structure that integrates a tetrahydropyrimidine core with pyrazole and chlorophenyl substituents, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential anticancer properties. For instance:

  • Mechanism of Action: The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have shown that derivatives of this class can target pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest it possesses activity against various bacterial strains and fungi. The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through microbial membranes .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrimidine derivatives and tested their cytotoxic effects on breast cancer cell lines. Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial properties of several pyrazole derivatives. Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Pyrazole Substituents Ester Group Position 2 Group Notable Bioactivity/Properties Reference
Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(4-Cl-C6H4), 1-Ph Methyl Oxo (O=) Structural analog; potential antimicrobial N/A
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Cl, 3-Me, 1-Ph Ethyl Oxo (O=) Antibacterial, crystallographically characterized
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(4-F-C6H4), 1-Ph Ethyl Oxo (O=) Anti-tubercular (superior to isoniazid)
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cl-C6H4 Methyl Thioxo (S=) Altered solubility, potential metabolic stability
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-diPh Ethyl Thioxo (S=) Unspecified bioactivity, structural variation

Key Observations:

Ethyl derivatives, however, demonstrate enhanced anti-tubercular activity in fluorophenyl/nitrophenyl analogs .

Pyrazole Substituents: Electron-withdrawing groups (e.g., 4-Cl, 4-F, 4-NO2) on the pyrazole ring correlate with improved bioactivity. For instance, 4-fluorophenyl substitution in ethyl derivatives showed significant anti-tubercular potency .

Position 2 Modifications :

  • Replacement of oxo (O=) with thioxo (S=) (e.g., ) alters electronic properties and hydrogen-bonding capacity. Thioxo derivatives may enhance metabolic stability but reduce solubility due to increased hydrophobicity.

Crystallographic Insights :

  • Ethyl analogs with 5-chloro substituents (e.g., ) have been structurally characterized using SHELX and ORTEP software, revealing planar pyrazole and tetrahydropyrimidine rings. Hydrogen-bonding patterns (e.g., N–H···O interactions) influence crystal packing and stability .

Research Findings and Implications

Anti-Tubercular Activity :
Ethyl derivatives with 4-fluorophenyl and 4-nitrophenyl groups on the pyrazole ring demonstrated MIC values lower than isoniazid against Mycobacterium tuberculosis . This suggests that the target methyl compound, if substituted with similar electron-withdrawing groups, could exhibit comparable activity.

Antibacterial Potential: Pyrimidinone derivatives with methyl/ethyl esters and chloro substituents (e.g., ) have shown efficacy against bacterial strains, likely via interference with DNA gyrase or cell wall synthesis.

Structural and Synthetic Considerations :

  • The Biginelli reaction is a common synthetic route for dihydropyrimidines, though modifications are required for pyrazole integration .
  • Thioxo derivatives (e.g., ) may require alternative synthetic strategies, such as sulfurization of oxo precursors.

Biological Activity

Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound ) has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core substituted with pyrazole and chlorophenyl groups. Its molecular formula is C17H16ClN3O2C_{17}H_{16}ClN_3O_2 with a molecular weight of approximately 329.78 g/mol. The structural diversity of this compound contributes to its biological activity, particularly in modulating various biological pathways.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the micromolar range against human breast cancer (T47D) and colon cancer (HCT116) cell lines .

Cell Line IC50 (µM) Reference
T47D (Breast Cancer)27.3
HCT116 (Colon Cancer)6.2

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

3. PPARγ Agonism

One of the notable mechanisms of action identified is the partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ). Compounds similar to this compound have been shown to modulate glucose metabolism and lipid storage, making them candidates for diabetes treatment .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of pyrazole-based compounds showed that modifications at specific positions significantly impacted their biological activity. For example, altering substituents on the phenyl ring enhanced binding affinity to PPARγ and improved anti-cancer efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of a chlorophenyl group was crucial for enhancing both PPARγ binding affinity and anticancer activity. Compounds with this substitution consistently showed better performance in cell-based assays compared to those without it .

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